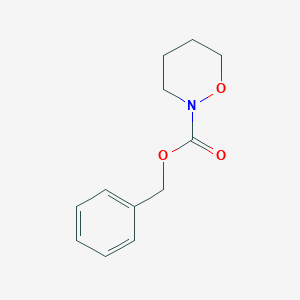

Benzyl oxazinane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl oxazinane-2-carboxylate is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The derivatives of oxazines, such as this compound, are also referred to as oxazines .

Synthesis Analysis

The synthesis of 1,3-oxazinan-2-ones, which includes this compound, starts from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism . The reactions have been carried out in neat as EC acted both as solvent and reagent .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple atoms. The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Chemical Reactions Analysis

The chemical reactions of this compound involve various processes. For instance, a Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, is described . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Cycloadditions

Benzyl oxazinane-2-carboxylate derivatives have been utilized in asymmetric synthesis processes. For instance, the employment of palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids has been developed, affording a series of structurally diverse 3,4-dihydroquinolin-2-ones. These compounds bear two contiguous stereogenic centers, achieved in moderate to good yields and with good to excellent stereoselectivities (Jing-Hai Jin et al., 2018).

Electrooxidative Cyclization

Electrooxidative methods have been applied to synthesize several novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols. These methods significantly increase the yields of the corresponding cyclized compounds through the use of catalytic amounts of iodide ions (M. Okimoto et al., 2012).

Carboxylation and Mechanistic Insights

Research into Pd(II)-catalyzed carboxylation of ortho-C-H bonds in anilides to form N-acyl anthranilic acids has provided a novel strategy for assembling significant molecules such as benzoxazinones and quinazolinones. This method facilitates the rapid assembly of these molecules from simple anilides without the need for installing and removing an external directing group (R. Giri et al., 2010).

Environmental Assessment

An environmental assessment of the synthesis of 3-benzyl-1,3-oxazinan-2-one compared alternative methods using green metrics. The study showed that synthesis employing diethyl carbonate is the most promising, having the lowest environmental impact. This highlights the importance of considering environmental factors in the synthesis of this compound derivatives (S. Toniolo et al., 2014).

Antioxidant and Anticorrosive Applications

Benzoxazinone derivatives synthesized from 2-Methyl-benzo[d][1,3]oxazin-4-one have been evaluated as antioxidant additives for lube oil. These derivatives decompose alkyl peroxide radicals and/or alkyl hydrogen peroxides, indicating their potential application as antioxidant and anticorrosive additives for Egyptian gasoline motor oils (H. M. Hassan et al., 2011).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as oxazinanones, have been found to be key structural units in bioactive natural products and pharmaceutically important molecules . These compounds have shown significant biological activities, including anti-inflammatory, antidiabetic, and enzyme inhibiting effects .

Mode of Action

It’s known that the oxazinane ring (a six-membered cyclic compound containing one oxygen and one nitrogen atom) is a common motif in many biologically active compounds . This suggests that the oxazinane ring in Benzyl oxazinane-2-carboxylate could interact with biological targets in a similar manner, potentially through hydrogen bonding or other intermolecular interactions.

Biochemical Pathways

For instance, they have been associated with anti-inflammatory, antidiabetic, and enzyme inhibiting activities . These activities suggest that this compound could potentially interact with similar biochemical pathways.

Result of Action

Given the biological activities associated with similar compounds, it’s plausible that this compound could have a range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, glucose metabolism, and enzyme activity .

Action Environment

The action of this compound, like any other compound, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature. For instance, the synthesis of similar compounds, such as 1,3-oxazinane-2,5-diones, has been carried out under mild reaction conditions . This suggests that the stability and efficacy of this compound could also be influenced by similar environmental conditions.

Safety and Hazards

The safety data sheets for similar compounds, such as Benzil and (S)-4-Benzyl-2-oxazolidinone , provide some insight into the potential safety and hazards of Benzyl oxazinane-2-carboxylate. These compounds can cause skin and eye irritation and may cause respiratory irritation . They should be handled with care, using protective clothing and eye protection, and should be used only in well-ventilated areas .

Análisis Bioquímico

Biochemical Properties

Benzyl Oxazinane-2-carboxylate is believed to interact with various enzymes, proteins, and other biomolecules, although the specific interactions have not been fully elucidated . These interactions could potentially influence biochemical reactions, contributing to the compound’s biological activity .

Cellular Effects

Given its structural similarity to other oxazinane compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies could help identify any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .

Propiedades

IUPAC Name |

benzyl oxazinane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(13-8-4-5-9-16-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJCCQHMRUJLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCON(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2955761.png)

![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)

![3-(tert-butyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2955767.png)

![isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione](/img/structure/B2955769.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2955772.png)

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2955778.png)

![1-[(4-Methylphenyl)methyl]-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2955779.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide](/img/structure/B2955782.png)